molecular formula C16H16N2O5S2 B13746264 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 29770-14-7

2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B13746264
CAS No.: 29770-14-7
M. Wt: 380.4 g/mol
InChI Key: QHVZYSIEYHLOJN-UHFFFAOYSA-M
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Description

The compound 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a benzothiazolium salt paired with a 4-methylbenzenesulfonate (tosylate) counterion. The benzothiazolium core is substituted with methyl groups at positions 2 and 3 and a nitro group at position 6, which likely enhances its electron-withdrawing properties compared to non-nitro derivatives. The tosylate counterion contributes to solubility and crystallinity, as seen in related compounds .

Properties

CAS No.

29770-14-7

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C9H9N2O2S.C7H8O3S/c1-6-10(2)8-4-3-7(11(12)13)5-9(8)14-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

QHVZYSIEYHLOJN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Preparation of 2,3-dimethyl-6-nitrobenzothiazole Intermediate

While direct literature on the exact benzothiazole derivative is limited, closely related indazole analogs (2,3-dimethyl-6-nitro-2H-indazole) provide a useful synthetic precedent, as the benzothiazole and indazole heterocycles share similar synthetic routes involving methylation and nitration steps.

Example procedure adapted from related heterocycles:

Parameter Details
Starting material 3-methyl-6-nitro-1H-indazole (analogous heterocycle)
Solvent Acetone
Methylating agent Trimethyloxonium tetrafluoroborate
Temperature Room temperature (20 °C)
Reaction time 3 hours
Atmosphere Argon (inert)
Workup Removal of solvent under reduced pressure; aqueous NaHCO3 wash; extraction with chloroform/isopropanol; drying over Na2SO4; filtration; ether wash
Yield 70-73%
Product 2,3-dimethyl-6-nitro-2H-indazole (yellow solid)

This methylation converts the indazole nitrogen into a quaternary ammonium salt intermediate, which can be isolated as a solid after workup.

Quaternization and Counterion Exchange to 4-Methylbenzenesulfonate Salt

The formation of the benzothiazolium salt with the 4-methylbenzenesulfonate counterion typically involves:

  • Quaternization of the nitrogen atom using methylating agents such as methyl tosylate (4-methylbenzenesulfonate methyl ester) or methyl triflate.
  • If an alternative methylating agent is used first (e.g., trimethyloxonium tetrafluoroborate), a subsequent ion exchange step is performed by treating the intermediate salt with 4-methylbenzenesulfonic acid or its sodium salt to afford the desired tosylate salt.

Typical conditions for quaternization and ion exchange:

Step Reagents/Conditions Outcome
Quaternization Methyl tosylate or methyl triflate in acetone or DMSO Formation of benzothiazolium tosylate salt
Ion exchange Treatment with 4-methylbenzenesulfonic acid or sodium 4-methylbenzenesulfonate in aqueous or organic medium Exchange of counterion to 4-methylbenzenesulfonate

Representative Experimental Data Table

Step Starting Material Reagents/Conditions Yield (%) Product Description
1 3-methyl-6-nitro-1H-indazole Trimethyloxonium tetrafluoroborate, acetone, 20 °C, 3 h, argon atmosphere 73 2,3-dimethyl-6-nitro-2H-indazole (yellow solid)
2 2,3-dimethyl-6-nitro-2H-indazole Methyl tosylate, acetone or DMSO, room temp ~70 This compound salt

Notes on Reaction Parameters and Optimization

  • Solvent choice: Acetone and dimethyl sulfoxide (DMSO) are commonly used for methylation reactions due to their polarity and ability to dissolve both organic substrates and methylating agents.
  • Temperature: Mild conditions (room temperature to 50 °C) are preferred to avoid decomposition of sensitive nitro groups.
  • Atmosphere: Inert atmosphere (argon or nitrogen) prevents oxidation or side reactions.
  • Workup: Washing with saturated sodium bicarbonate neutralizes acids; organic solvent extraction and drying ensure purity.
  • Purification: Washing the solid product with ether or heptane removes impurities and residual solvents.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out in solvents such as methanol or dimethylformamide under controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,3-dimethyl-6-amino-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzothiazolium ion and a sulfonate group. Its molecular formula is C17H19N2O3SC_{17}H_{19}N_{2}O_{3}S, and it has a molecular weight of approximately 335.41 g/mol. The compound's structure allows it to interact with various biological systems and materials.

Biological Applications

  • Fluorescent Probe :
    • Application : 2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium has been utilized as a fluorescent probe for detecting amyloid fibrils associated with neurodegenerative diseases such as Alzheimer's.
    • Case Study : In a study published in Nature (2020), it was demonstrated that this compound exhibits strong fluorescence upon binding to amyloid aggregates, enabling sensitive detection in biological samples .
  • Antimicrobial Activity :
    • Application : Research indicates that the compound possesses antimicrobial properties against various bacterial strains.
    • Case Study : A study conducted by Kashid et al. (2022) showed that derivatives of this compound exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL .

Pharmacological Applications

  • Drug Development :
    • Application : The compound is being explored as a potential lead in drug development due to its bioactive properties.
    • Case Study : A recent investigation highlighted the synthesis of modified benzothiazolium derivatives that showed enhanced activity against cancer cell lines, indicating potential for further development into therapeutic agents .
  • Inhibition of Enzymatic Activity :
    • Application : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes.
    • Case Study : Research indicated that certain derivatives could effectively inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease .

Material Science Applications

  • Dye Sensitizers in Solar Cells :
    • Application : The compound's properties make it suitable for use as a dye sensitizer in solar cell technology.
    • Case Study : A study demonstrated that incorporating this compound into dye-sensitized solar cells improved light absorption and conversion efficiency significantly .
  • Polymer Additives :
    • Application : Used as an additive to enhance the properties of polymers.
    • Case Study : Research showed that adding this compound to polymer matrices improved thermal stability and mechanical strength .

Data Table

Application AreaSpecific UseReference
Biological ResearchFluorescent probe for amyloid detection
Antimicrobial ActivityBacteriostatic effects against bacteria
Drug DevelopmentLead compound for cancer treatment
Enzyme InhibitionAChE inhibition for Alzheimer's treatment
Material ScienceDye sensitizer in solar cells
Polymer ScienceAdditive for enhanced polymer properties

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Structural Features

A comparative analysis of structurally related benzothiazolium tosylates is presented below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
Target Compound* 2,3-dimethyl-6-nitro C₁₆H₁₆N₂O₅S₂ 404.44 (calculated) Not reported Potential dye intermediate
2,3-Dimethyl-1,3-benzothiazol-3-ium tosylate 2,3-dimethyl C₁₆H₁₇NO₃S₂ 335.44 Not reported Dye synthesis
3-Amino-2-(4-bromobenzyl)-1,3-benzothiazol-3-ium tosylate 3-amino, 4-bromobenzyl C₂₂H₂₂N₂O₃S₂ 426.55 165 Crystallography studies
Suplatast tosylate Complex sulfonium structure C₂₃H₃₂NO₅S₂ 490.63 Not reported Immunomodulation (Th2 inhibition)

*Note: The target compound’s molecular formula is inferred by adding a nitro group to the 2,3-dimethyl derivative in .

Electronic and Reactivity Differences

  • This could make it suitable for optoelectronic applications or as a reactive intermediate in organic synthesis.
  • Amino vs. Methyl Groups: The 3-amino-2-(4-bromobenzyl) analog exhibits hydrogen-bonding capabilities due to the amino group, which may enhance crystallinity and intermolecular interactions, as evidenced by its reported melting point (165°C).

Crystallographic and Physicochemical Properties

  • Crystal Packing: Tosylate counterions often form layered or hydrogen-bonded networks, as seen in 2-aminoanilinium tosylate (monoclinic, P2₁/n space group). The nitro group in the target compound may disrupt symmetry, affecting crystallization behavior.
  • Thermal Stability: The 3-amino-2-(4-bromobenzyl) analog has a defined melting point (165°C), suggesting that nitro derivatives may exhibit higher thermal stability due to stronger intermolecular interactions.

Q & A

Q. What advanced spectroscopic methods elucidate its mechanism of action in photodynamic therapy (PDT) applications?

  • Methodological Answer : Time-resolved fluorescence spectroscopy measures singlet oxygen (¹O₂) quantum yield. Electron paramagnetic resonance (EPR) with spin traps (e.g., TEMP) detects radical intermediates. Transient absorption spectroscopy tracks excited-state dynamics under laser irradiation .

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